Octyl 2-hexyldecanoate
Description
Significance of Branched Esters in Advanced Formulations
Branched esters are of considerable significance in the development of advanced formulations due to the unique physicochemical properties conferred by their non-linear structure. The branching in the alkyl chains disrupts the uniform packing of the molecules. This disruption reduces the intermolecular forces (van der Waals forces) compared to straight-chain esters of similar molecular weight.
One of the most critical advantages of this molecular architecture is the improvement of low-temperature properties. Branched esters typically exhibit lower melting points, pour points, and cloud points. This makes them highly suitable for applications in cold climates or where performance at low temperatures is crucial, such as in the formulation of biodiesels and bio-lubricants. Current time information in Bangalore, IN.iastate.edu Research has shown that fatty acid esters derived from branched alcohols demonstrate superior low-temperature characteristics compared to those from linear alcohols. Current time information in Bangalore, IN.
Furthermore, the branched structure provides enhanced hydrolytic and oxidative stability. The bulky side chains can act as a physical barrier, sterically hindering the approach of water molecules to the reactive ester linkage, which slows down hydrolysis, particularly in acidic or basic conditions. semanticscholar.org Similarly, this steric hindrance can improve oxidation stability, a critical factor for lubricants and other materials exposed to air and high temperatures. chemeo.com In recent years, a specific class of complex branched esters known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) has been identified as an emerging class of lipids with potential therapeutic benefits, further highlighting the importance of branched ester structures in scientific research. researchgate.netnih.gov
Historical Context of Octyl 2-hexyldecanoate in Scientific Literature
The scientific investigation of the components that form this compound has a long history. Research into branched-chain fatty acids, the acidic precursor to this ester, can be traced back to studies on wool wax (lanolin) in the late 19th and early 20th centuries. iastate.edu The first discovery of naturally occurring branched-chain fatty acids is credited to Anderson and Chargaff between 1929 and 1930, who isolated 10-methylstearic acid from the lipids of the human tubercle bacillus. iastate.edu The patent for refining wool wax, a major source of these acids, into lanolin was granted in 1882. iastate.edu
However, the synthesis and study of specific, complex branched esters like this compound are a more modern development. The compound is identified by the CAS number 93982-02-6, indicating its registration and formal identification occurred much more recently. guidechem.com The recent surge in interest is largely tied to its applications in new technologies. For instance, the scientific literature of the last decade shows a growing focus on related complex branched esters, such as FAHFAs, with the first major paper being published in 2014. researchgate.net The synthesis of various derivatives of this compound for specific applications, such as lipid nanoparticles for drug delivery, is a feature of contemporary scientific papers, underscoring its relevance in current research. semanticscholar.orgmedkoo.com
Scope and Research Imperatives for this compound Studies
The current research scope for this compound is primarily focused on two major areas: advanced drug delivery systems and high-performance lubricants. Its lipophilic nature and branched structure make it an effective component in lipid nanoparticles (LNPs), which are used to encapsulate and deliver sensitive therapeutic agents like mRNA. semanticscholar.orgmedkoo.com The ester's ability to interact with and modify lipid bilayers is a key area of investigation.
The imperatives for future research are multifaceted. A primary goal is the full characterization of its physicochemical properties, as comprehensive experimental data remains limited in publicly available literature. iastate.edu Understanding the precise relationship between its branched structure and its performance characteristics—such as viscosity, thermal stability, and biodegradability—is crucial for designing next-generation bio-lubricants and synthetic base oils. Current time information in Bangalore, IN.chemeo.com
Furthermore, as complex lipids gain attention for their biological roles, a significant research imperative is to explore the metabolic pathways and biological interactions of esters like this compound. nih.govacs.org This includes studying their enzymatic hydrolysis and potential interactions within biological systems, which is critical for their application in pharmaceuticals and other biomedical materials. The synthesis and evaluation of novel derivatives also remain a key objective to fine-tune its properties for highly specialized applications. smolecule.com
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | guidechem.com |
| CAS Number | 93982-02-6 | guidechem.com |
| Molecular Formula | C24H48O2 | guidechem.com |
| Molecular Weight | 368.64 g/mol | guidechem.com |
| LogP (calculated) | 9.6 | chem-space.com |
| Experimental Data | Note: Comprehensive experimental data such as boiling point, melting point, and density are not widely available in the reviewed scientific literature. |
Properties of Precursors
| Compound | Molecular Formula | Molecular Weight | Boiling Point | Melting Point |
| 2-Hexyldecanoic Acid | C16H32O2 | 256.42 g/mol | 165-168 °C (at 2 mmHg) | 10 °C |
| 1-Octanol | C8H18O | 130.23 g/mol | 195 °C | -15 °C |
Structure
2D Structure
Properties
CAS No. |
93982-02-6 |
|---|---|
Molecular Formula |
C24H48O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
octyl 2-hexyldecanoate |
InChI |
InChI=1S/C24H48O2/c1-4-7-10-13-15-18-21-23(20-17-12-9-6-3)24(25)26-22-19-16-14-11-8-5-2/h23H,4-22H2,1-3H3 |
InChI Key |
BMEOCUNQVBHWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Octyl 2 Hexyldecanoate and Its Derivatives
Conventional Esterification Pathways for Octyl 2-hexyldecanoate Synthesis
Conventional synthesis of this compound from 2-hexyldecanoic acid and octanol is typically achieved through Fischer esterification. This method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Acid-Catalyzed Esterification Mechanisms
Acid-catalyzed esterification proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of the 2-hexyldecanoic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. gvpress.comresearchgate.net This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of octanol.
Optimization of Reaction Parameters for Yield and Purity
The yield and purity of this compound synthesized via conventional methods are highly dependent on several reaction parameters. The optimization of these parameters is crucial for an efficient process. Key factors include the molar ratio of reactants, catalyst concentration, reaction temperature, and time.
In analogous acid-catalyzed esterifications, such as the synthesis of 2-octyl acrylate from 2-octanol and acrylic acid, specific parameters have been optimized to maximize yield. google.com These principles are directly applicable to the synthesis of this compound.
Molar Ratio of Reactants: Varying the molar ratio of 2-hexyldecanoic acid to octanol can shift the reaction equilibrium. Using an excess of one reactant, typically the less expensive alcohol, can increase the conversion of the limiting reactant. Molar ratios can range from 1:3 to 3:1. google.com
Catalyst Concentration: The amount of acid catalyst influences the reaction rate. A higher catalyst concentration generally accelerates the reaction, but can also lead to side reactions and increase purification challenges.
Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. For instance, the synthesis of 1-octyl cyanoacetate is performed by heating the reactants to 135°C. gvpress.com
Water Removal: As esterification is a reversible reaction, the continuous removal of water formed during the process is essential to drive the reaction to completion and achieve high yields. This is often accomplished using a Dean-Stark apparatus. gvpress.com
Table 1: Influence of Reaction Parameters on Ester Synthesis (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C | Impact on Yield |
| Molar Ratio (Acid:Alcohol) | 1:1 | 1:1.5 | 1:2 | Increasing alcohol excess generally increases yield. |
| Catalyst Conc. (% w/w) | 1% | 2% | 3% | Higher concentration increases rate, but may require more purification. |
| Temperature (°C) | 120 | 135 | 150 | Higher temperatures increase rate but can cause side reactions. |
| Reaction Time (hours) | 3 | 5 | 7 | Longer time increases conversion until equilibrium is reached. |
Biocatalytic Synthesis of this compound
Biocatalysis has emerged as a sustainable alternative to conventional chemical synthesis, offering high selectivity and milder reaction conditions. rsc.org The use of enzymes, particularly lipases, for the synthesis of esters like this compound is a well-explored area. mdpi.comkubikat.orgdoabooks.orgresearchgate.net
Enzyme Selection and Characterization for Esterification (e.g., Lipase-Mediated)
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are highly efficient biocatalysts for esterification reactions in non-aqueous environments. jmbfs.orgfrontiersin.org They are valued for their broad substrate specificity, high stability, and enantioselectivity. mdpi.comfrontiersin.org
For the synthesis of branched-chain esters, immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, which improves process economics. nih.gov A commonly used and effective biocatalyst for such reactions is the immobilized lipase B from Candida antarctica, commercially known as Novozym® 435. mdpi.comnih.gov This enzyme has demonstrated high catalytic activity in solvent-free systems for the synthesis of various esters. mdpi.com The characterization of the selected lipase involves assessing its activity and stability under different conditions of temperature, pH, and in the presence of the specific substrates (2-hexyldecanoic acid and octanol).
Process Optimization for Biocatalytic Production
Optimizing the reaction conditions is critical to maximizing the efficiency and yield of the biocatalytic synthesis. mdpi.comresearchgate.net Key parameters that are typically optimized include enzyme concentration, temperature, substrate molar ratio, and agitation speed. mdpi.comnih.gov Response surface methodology (RSM) is a common statistical tool used to evaluate the effects of these parameters on the reaction conversion. nih.gov
Enzyme Amount: The reaction rate is directly influenced by the concentration of the biocatalyst. Studies on similar esters show that increasing the enzyme amount from 1.5% to 2.5% (w/w) can significantly enhance conversion rates. researchgate.net
Temperature: Lipases exhibit optimal activity within a specific temperature range. For Novozym® 435, temperatures between 50°C and 80°C are often found to be optimal for ester synthesis. mdpi.comnih.gov
Substrate Molar Ratio: An excess of one substrate, usually the alcohol, is often used to shift the equilibrium towards the product. For instance, a 10% to 20% molar excess of alcohol has been shown to achieve high conversions of 97-99% in the synthesis of branched-chain esters. mdpi.com
Solvent-Free Medium: Conducting the reaction in a solvent-free system is a key advantage of biocatalysis, as it simplifies product purification and reduces environmental impact. mdpi.comnih.gov
Table 2: Optimization of Lipase-Catalyzed Synthesis of a Branched Ester mdpi.com
| Parameter | Value Range | Optimal Condition | Conversion Rate |
| Temperature | 70 - 80 °C | 70 °C | 97% |
| Alcohol Molar Excess | 10% - 20% | 10% | 97% |
| Biocatalyst Conc. | 2.5% (w/w) | 2.5% (w/w) | 97% |
| Agitation Speed | 350 rpm | 350 rpm | 97% |
Data based on the synthesis of 2-ethylhexyl 2-methylhexanoate using Novozym® 435, serving as a model for this compound synthesis.
Green Metrics Assessment of Biocatalytic Routes
The environmental performance of a chemical process can be evaluated using green metrics. acsgcipr.org For the biocatalytic synthesis of esters, key metrics include Atom Economy (AE), the E-factor (Environmental Factor), and Carbon Mass Efficiency (CME). mdpi.com
Atom Economy (AE): This metric calculates the efficiency of a reaction in converting the mass of reactants into the desired product. For the esterification of 2-hexyldecanoic acid with octanol, the AE is high because the only byproduct is water.
E-Factor: This metric quantifies the amount of waste produced per kilogram of product. Biocatalytic routes often have a lower E-factor compared to conventional methods due to the absence of solvents and harsh catalysts, leading to less waste generation.
Carbon Mass Efficiency (CME): This metric measures the percentage of carbon from the reactants that is incorporated into the final product. mdpi.com
Table 3: Green Metrics for a Model Biocatalytic Ester Synthesis mdpi.com
| Green Metric | Formula | Value | Interpretation |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | 95.24% | High efficiency in atom conversion. |
| E-Factor | Total Waste (kg) / Product (kg) | 0.048 | Very low waste generation. |
| Carbon Mass Efficiency (CME) | (Mass of C in Product / Total Mass of C in Reactants) x 100 | 95.24% | High efficiency in carbon utilization. |
Calculations based on the stoichiometry of the reaction between 2-hexyldecanoic acid and octanol.
Sustainable Synthetic Approaches for this compound
The synthesis of esters like this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of non-hazardous materials, and energy efficiency. Sustainable approaches focus on minimizing the environmental footprint of the chemical process through innovative methods such as solvent-free reactions, the use of renewable raw materials, and the application of novel solvent systems like ionic liquids and deep eutectic solvents.
Solvent-Free Synthesis and Mechanochemical Techniques
Solvent-free synthesis represents a significant advancement in green chemistry by eliminating the need for volatile organic compounds (VOCs), which are often toxic, flammable, and contribute to pollution. In the context of esterification, these reactions are typically conducted using one of the reactants in excess to act as the solvent or by running the reaction neat with a suitable catalyst. cmu.edu
Research into the solvent-free esterification of various carboxylic acids has demonstrated high efficiency, particularly when employing heterogeneous catalysts or enzymatic processes. For instance, the enzymatic synthesis of pentyl esters has been successfully carried out in a continuous packed bed reactor without any solvent, achieving high conversion rates and demonstrating greater productivity compared to batch systems. ulpgc.es This methodology is directly applicable to the synthesis of this compound, where an immobilized lipase could catalyze the reaction between 2-hexyldecanoic acid and 1-octanol under neat conditions. Similarly, solid acid catalysts, such as sulfated zirconia, have proven effective in the solvent-free synthesis of esters like di-octyl phthalate, suggesting their potential for producing this compound with high yields. semanticscholar.org
Mechanochemistry is another emerging solvent-free technique where mechanical energy (e.g., grinding or milling) is used to initiate and sustain chemical reactions. This method can lead to the formation of unique products and often proceeds much faster than traditional solvent-based methods. While specific applications to this compound are not yet widely documented, the principles of mechanochemical esterification have been established, offering a promising avenue for a highly efficient and environmentally benign synthetic route.
Table 1: Comparison of Solvent-Free Esterification Methods
| Method | Catalyst Example | Advantages | Potential Challenges |
|---|---|---|---|
| Enzymatic Synthesis | Immobilized Lipase (e.g., Lipozyme 435) | High selectivity, Mild conditions, Biodegradable catalyst | Enzyme deactivation at high temperatures, Higher catalyst cost |
| Heterogeneous Catalysis | Sulfated Zirconia | Catalyst reusability, High thermal stability, Ease of product separation | May require higher temperatures, Potential for side reactions |
| Mechanochemistry | N/A (Energy-driven) | Rapid reaction rates, Reduced energy consumption, Minimal waste | Scalability, Control over reaction parameters |
Utilization of Renewable Feedstocks and Bio-based Precursors
The transition from a fossil fuel-based economy to one centered on renewable resources is a cornerstone of sustainable chemistry. u-szeged.hu this compound can be synthesized from precursors that are accessible from bio-based feedstocks, such as biomass, which includes materials like carbohydrates, vegetable oils, and lignin. nih.govgreenchemistry-toolkit.org
The alcohol precursor, 1-octanol , can be derived from the reduction of octanoic acid (caprylic acid), a fatty acid found in coconut oil and palm kernel oil. The acid precursor, 2-hexyldecanoic acid , is a branched-chain fatty acid that can be synthesized via the Guerbet reaction, which involves the base-catalyzed self-condensation of a primary alcohol. In this case, 1-octanol, derived from renewable sources, can serve as the starting material for its own synthesis.
The use of biorefineries allows for the conversion of complex biomass into valuable platform chemicals. researchgate.net For example, lignocellulosic biomass can be broken down into C5 and C6 sugars, which can then be fermented to produce a variety of chemical building blocks. researchgate.netnrel.gov Advances in biotechnology are enabling the production of specific fatty acids and alcohols through microbial fermentation, offering a direct route to the precursors of this compound from simple sugars. biosc.deimcd.de Bio-succinic acid, for instance, is already produced commercially from the fermentation of plant-based resources and serves as a model for the potential of bio-based dicarboxylic acids. imcd.de
Table 2: Bio-based Sources for this compound Precursors
| Precursor | Renewable Feedstock | Key Conversion Process | Resulting Bio-based Intermediate |
|---|---|---|---|
| 1-Octanol | Coconut Oil, Palm Kernel Oil | Hydrolysis and Reduction | Octanoic Acid |
| 2-Hexyldecanoic Acid | Corn, Sugarcane (producing bio-octanol) | Fermentation & Guerbet Reaction | Bio-derived 1-Octanol |
Application of Ionic Liquids and Deep Eutectic Solvents in Esterification
Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents hailed as green alternatives to traditional VOCs due to their negligible vapor pressure, high thermal stability, and tunable properties. tubitak.gov.trresearchgate.net
Ionic Liquids (ILs) are salts that are liquid below 100 °C. In esterification reactions, they can function as both the solvent and the catalyst. tubitak.gov.trresearchinschools.org Brønsted acidic ILs, such as those based on imidazolium or pyridinium cations with hydrogen sulfate anions, have been shown to be highly effective catalysts for Fischer esterification. researchgate.net The ester product is often immiscible with the IL, allowing for simple separation by decantation and enabling the IL to be recycled and reused multiple times without significant loss of activity. researchinschools.orgrsc.org This approach avoids the corrosive nature and waste generation associated with traditional acid catalysts like sulfuric acid. researchinschools.org The synthesis of esters in ILs can proceed under mild conditions with excellent yields. rsc.orgresearchgate.net
Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which form a eutectic mixture with a melting point much lower than the individual components. mdpi.comnih.gov Choline chloride is a common, biodegradable HBA used to form DESs with HBDs like urea, glycerol, or carboxylic acids. nih.govmdpi.com DESs are attractive because they are generally low-cost, easy to prepare, and often biodegradable. mdpi.comresearchgate.net They have been successfully employed as media for various chemical reactions, including the synthesis of nanomaterials and the extraction of bioactive compounds. mdpi.commdpi.com In esterification, DESs can serve as the reaction medium, and by choosing an acidic HBD, they can also provide catalytic activity, offering a sustainable and efficient system for the synthesis of this compound.
Table 3: Performance of ILs and DESs in Esterification Reactions
| Solvent/Catalyst System | Reactants | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| [HMIM][HSO4] | Long-chain aliphatic acids & methanol/ethanol | Room Temp. | N/A | 85-99% | researchgate.net |
| [tetraEG(mim)2][NTf2]2 | Carboxylic acids & alkyl halides | Room Temp. | 30 min | up to 94% | rsc.org |
| Choline Chloride:Glycolic Acid | N/A (Used for API solubility) | N/A | N/A | N/A | mdpi.com |
Derivatization Strategies for Functionalized this compound Analogues
Derivatization of this compound allows for the modification of its physicochemical properties to create analogues with tailored functionalities. These strategies typically involve chemical alterations to either the alcohol or carboxylic acid precursors before esterification, or, less commonly, post-synthesis modification of the ester itself.
A primary strategy involves utilizing functionalized precursors. For example, instead of 1-octanol, a derivative such as an unsaturated alcohol (e.g., octenol) or a diol (e.g., 1,8-octanediol) could be used. Esterification with 2-hexyldecanoic acid would yield an analogue with a reactive double bond or a free hydroxyl group, respectively. These functional groups can then be used for further chemical transformations, such as polymerization, epoxidation, or attachment to other molecules.
Similarly, the 2-hexyldecanoic acid moiety can be modified. Introducing functional groups onto its alkyl chains, while synthetically challenging, could be achieved through multi-step synthesis starting from smaller, functionalized building blocks prior to the final chain elongation steps.
Another approach is the synthesis of analogues by reacting a precursor of 2-hexyldecanoic acid with a different alcohol. For instance, the continuous flow synthesis of ALC-0315, a complex lipid used in mRNA vaccines, involves the esterification of 2-hexyldecanoic acid with a functionalized di-alcohol, demonstrating an industrial application of creating complex analogues from this acid. rsc.org
The synthesis of functionalized pyrrolidin-2-yl)phosphonates provides a model for how complex cyclic structures can be built and then potentially esterified to create novel analogues. mdpi.com This involves multi-step synthetic routes, including cycloaddition reactions to build a core structure that can be further modified. mdpi.com While not directly applied to this compound, these methodologies showcase the broad toolbox available to organic chemists for creating functionalized molecules that could be incorporated into the ester structure.
Chromatographic Separation and Detection Techniques
Chromatographic methods are fundamental for separating this compound from complex matrices, identifying impurities, and performing quantitative measurements.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds, making it highly suitable for the purity assessment of esters like this compound. k-labor.demdpi.com In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern that serves as a molecular fingerprint. k-labor.de
This technique is exceptionally sensitive, allowing for the detection of trace-level impurities. k-labor.de The high separation efficiency of the gas chromatograph, combined with the specificity of the mass spectrometer, enables the identification of by-products from synthesis, residual starting materials, or degradation products. k-labor.denih.gov For instance, in the analysis of a straight oil metalworking fluid, GC-MS was successfully used to identify and quantify di-n-octyl disulfide by comparing its retention time and mass spectrum against a known standard. nih.gov A similar approach would be used for this compound, where the primary peak's mass spectrum would confirm its identity, and any smaller peaks would be analyzed to create an impurity profile.
Table 1: Representative GC-MS Parameters for Ester Analysis
| Parameter | Setting | Purpose |
| Injector Temperature | 250 - 300 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Column | Non-polar (e.g., DB-5ms) | Separates compounds based on boiling point; suitable for non-polar esters. |
| Oven Program | Temperature gradient (e.g., 50°C to 320°C) | Allows for the separation of a wide range of compounds with varying volatilities. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural analysis. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Filters fragments based on their mass-to-charge ratio (m/z) for detection. |
| Detector | Electron Multiplier | Amplifies the ion signal for high sensitivity. |
This table presents typical parameters that would be adapted for the specific analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS. researchgate.net LC-MS separates components in a liquid mobile phase based on their interactions with a solid stationary phase. rsc.org This technique is particularly advantageous for analyzing complex mixtures containing this compound, especially in matrices like cosmetic formulations or industrial lubricants. researchgate.net
The coupling of LC with MS provides high specificity and sensitivity for a wide range of analytes. researchgate.net For complex lipid mixtures, LC-MS methodologies have been developed to first separate lipids by class using normal-phase HPLC, followed by detailed characterization using reversed-phase LC-MS or tandem mass spectrometry (MS/MS). semanticscholar.org This approach allows for the determination of even low-percentage components in a mixture. semanticscholar.org In the context of environmental analysis, LC-MS/MS has been effectively used to identify and quantify octylphenol and its derivatives in water and sediment samples with very low detection limits. nih.gov
High-Performance Liquid Chromatography (HPLC), often equipped with detectors like Ultraviolet (UV) or Refractive Index (RI) detectors, is a robust method for the quantitative analysis of this compound. When coupled with mass spectrometry, it becomes a highly reliable tool for quantification. rsc.orgnih.gov
For quantitative purposes, a calibration curve is constructed using standards of known concentrations. The peak area of the analyte in a sample is then compared to this curve to determine its exact concentration. A method for quantifying related compounds, such as alkylphenols and their ethoxylates in soil, involved extraction followed by LC-MS analysis. nih.govscispace.com This method demonstrated high recovery rates (89-94%) and low limits of quantification (1 to 100 µg/kg), showcasing the accuracy and reliability of HPLC-based techniques for quantitative measurements. nih.gov
Spectroscopic Characterization of this compound
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for elucidating the precise structure of organic molecules. researchgate.netresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. thieme-connect.deresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in this compound
| Functional Group | Atom | Predicted Chemical Shift (ppm) | Rationale |
| Ester Linkage | -C =O | 170 - 175 | Characteristic chemical shift for an ester carbonyl carbon. |
| Ester Linkage | -O-CH₂ -R | 4.0 - 4.2 | Protons on the carbon attached to the ester oxygen are deshielded. |
| Alpha-Carbon | -CH -(C=O)- | 2.2 - 2.5 | The proton on the carbon alpha to the carbonyl is deshielded. |
| Alkyl Chains | -CH₂ - | 1.2 - 1.6 | Standard range for methylene protons in long alkyl chains. |
| Terminal Methyl | -CH₃ | 0.8 - 1.0 | Standard range for terminal methyl group protons. |
This table provides estimated chemical shift ranges based on general principles of NMR spectroscopy and data from similar ester compounds.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. semanticscholar.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies. researchgate.net
The FTIR spectrum of this compound would be dominated by characteristic absorption bands that confirm its identity as a long-chain aliphatic ester. The most prominent peak would be the strong C=O (carbonyl) stretch of the ester group. Other key signals would include the C-O stretching vibrations and the various C-H stretching and bending vibrations of the long alkyl chains. ieeesem.comscispace.com Comparing the obtained spectrum with a reference database can quickly confirm the presence of these key functional groups. instanano.com
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Alkyl C-H | Stretch | 2850 - 3000 | Strong |
| Ester C=O | Stretch | 1735 - 1750 | Strong |
| Alkyl C-H | Bend | 1350 - 1480 | Medium |
| Ester C-O | Stretch | 1000 - 1300 | Strong |
This table outlines the expected vibrational frequencies for the primary functional groups in this compound.
Interfacial Science and Emulsion Systems Involving Octyl 2 Hexyldecanoate
Surface and Interfacial Tension Studies of Octyl 2-hexyldecanoate
The performance of this compound in emulsions is fundamentally governed by its behavior at the boundaries between different phases, such as liquid-air and liquid-liquid (e.g., oil-water) interfaces.
The Critical Micelle Concentration (CMC) is a fundamental measure of the concentration at which surfactant molecules self-assemble into micelles in a solution. It signifies the point of maximum surface tension reduction. While this compound functions as an emollient and co-emulsifier, it is not a classical surfactant and does not typically form micelles on its own in aqueous systems. Therefore, a specific CMC value for this compound is not available in published literature.
For context, the CMC values for common surfactants used in emulsion systems are presented below. These values illustrate the concentration range at which micellization occurs for molecules designed specifically for this purpose.
| Surfactant Name | Type | CMC (mM) |
| Sodium Lauryl Sulfate (SLS) | Anionic | 1.0 - 10.0 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.8 - 1.0 |
| Polyoxyethylene (20) Sorbitan Monooleate (Tween 80) | Non-ionic | 0.05 - 0.15 |
| Sorbitan Monostearate (Span 60) | Non-ionic | 0.03 - 0.1 |
This table provides illustrative data for common surfactants and does not include this compound, for which CMC data is not applicable or available.
The adsorption of molecules at an interface is a key factor in reducing interfacial tension and stabilizing emulsions. As an amphiphilic ester, this compound exhibits surface activity. Although detailed adsorption isotherm data for this compound are not readily found in scientific literature, its behavior can be inferred from its structure.
Emulsion Formation and Stability Mechanisms with this compound
This compound is frequently used as the oil phase or part of the oil phase in cosmetic and dermatological preparations, influencing the formation, stability, and sensory properties of the final product.
This compound can be incorporated into both oil-in-water (O/W) and water-in-oil (W/O) emulsions, where its primary role is to act as an emollient and modify the properties of the oil phase.
In O/W Emulsions: this compound constitutes part of the dispersed oil phase. Its low viscosity and good spreading properties contribute to the formation of small droplets during homogenization, leading to a stable emulsion with a light, non-greasy feel. The choice of emulsifier and its concentration are critical for stabilizing these systems. ijcmas.com The stability of O/W emulsions can be enhanced by using combinations of stabilizers, such as polysaccharides, which increase the viscosity of the continuous phase and provide steric hindrance. nih.gov
In W/O Emulsions: In these systems, this compound is part of the continuous oil phase. The stability of W/O emulsions is often more challenging to achieve and relies on low-HLB (Hydrophilic-Lipophilic Balance) emulsifiers that create a stable interfacial film around the dispersed water droplets. researchgate.net The properties of the oil phase, including its viscosity and polarity, are crucial. The branched structure of this compound can accommodate the packing of emulsifier molecules at the interface, contributing to the system's stability against coalescence.
Double emulsions, such as water-in-oil-in-water (W/O/W) systems, are complex, multi-phase structures used for the encapsulation and controlled release of active ingredients. kinampark.com These systems require at least two emulsifiers: a low-HLB emulsifier to stabilize the inner W/O interface and a high-HLB emulsifier for the outer O/W interface. nih.gov
While specific studies detailing the use of this compound in double emulsions are scarce, its properties make it a suitable candidate for the oil phase in such systems. Its low viscosity would facilitate the two-step emulsification process typically required for creating double emulsions. kinampark.commdpi.com Furthermore, its high oxidative stability would help protect labile encapsulated ingredients from degradation. The formation of stable inner water droplets is a critical prerequisite for a stable double emulsion. nih.gov
The size and distribution of droplets are critical parameters that affect an emulsion's stability, appearance, texture, and performance. The inclusion of this compound in the oil phase can influence droplet size through several mechanisms. Its low viscosity can lead to more efficient droplet break-up during high-shear homogenization, potentially resulting in smaller droplet sizes compared to more viscous oils. nih.gov
The final droplet size in an emulsion is a complex function of oil type, surfactant type and concentration, and processing conditions like shear rate. ijcmas.commdpi.com Increasing the concentration of the oil phase generally leads to an increase in average droplet size, as less emulsifier is available per unit of interfacial area. mdpi.com
The table below illustrates the typical effect of oil concentration on droplet size in a model O/W emulsion system.
| Oil Concentration (% v/v) | Average Droplet Diameter (D4,3 in µm) | Droplet Size Distribution (Span) |
| 10 | 1.25 | 1.5 |
| 20 | 1.80 | 1.6 |
| 30 | 2.50 | 1.8 |
| 40 | 3.75 | 2.0 |
| 50 | 5.10 | 2.2 |
This table presents illustrative data based on general principles of emulsion science, showing a typical trend. It is not based on experimental data for this compound.
Destabilization Phenomena in this compound Emulsions (e.g., Coalescence, Creaming, Flocculation)
There is no available research that specifically examines the destabilization phenomena (coalescence, creaming, flocculation) of emulsions formulated with this compound as the oil phase. General principles of emulsion destabilization exist, but their specific application and the quantitative effects in the presence of this compound have not been documented.
Microemulsion and Nanoemulsion Research Utilizing this compound
Similarly, the scientific literature lacks studies focused on the use of this compound in the formulation of microemulsions and nanoemulsions.
Phase Behavior Studies of this compound-based Microemulsions
No phase diagrams or phase behavior studies have been published that characterize microemulsion systems containing this compound. Such studies are essential for understanding the formation and stability of microemulsions.
Role of this compound in Nanoemulsion Formation and Stability
Investigation of this compound-Polymer Interactions
The interaction between polymers and additives like this compound is a critical area of study in material science, influencing the final properties and performance of polymeric materials. As a long-chain branched ester, this compound is expected to function as a plasticizer or a rheology modifier. Its branched structure can create significant free volume between polymer chains, thereby affecting the material's flexibility and processing characteristics. The following sections delve into the specific aspects of these interactions.
Effects on Polymer Chain Conformation and Solution Rheology
The introduction of additives such as branched esters into a polymer solution can significantly alter its rheological properties. researchgate.netresearchgate.net Generally, plasticizers increase the spacing between polymer chains, which reduces intermolecular forces and allows for greater chain mobility. nih.gov This increased mobility typically leads to a decrease in the viscosity of the polymer solution. mdpi.com The extent of this effect is dependent on the concentration of the additive, temperature, and the specific polymer-additive interactions. researchgate.net
The branched nature of a molecule like this compound can have a pronounced effect on polymer chain conformation. The bulky side chains can disrupt the regular packing of polymer chains, leading to a more amorphous structure. This disruption can influence the rheological behavior of the polymer melt or solution. For instance, the presence of long-chain branching can enhance zero-shear and extensional viscosities. acs.org
Table 1: General Effects of Branched Ester Additives on Polymer Solution Rheology
| Property | General Effect of Branched Ester Additive |
|---|---|
| Viscosity | Generally decreases |
| Polymer Chain Mobility | Increases |
| Intermolecular Forces | Decreases |
| Free Volume | Increases |
Competitive Adsorption and Interfacial Phenomena in Polymer Blends
Competitive adsorption can occur when multiple components in a blend have an affinity for the interface. Shorter chains or molecules with specific functional groups may preferentially adsorb onto surfaces or interfaces. nih.gov The branched structure of this compound could influence its adsorption behavior at the interface of polymer blends, potentially competing with other components and altering the interfacial properties. However, specific research on the competitive adsorption and interfacial activity of this compound in polymer blends is not detailed in the available literature.
Spectroscopic Analysis of Polymer-Ester Binding (e.g., FTIR, NMR)
Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating the interactions between polymers and additives at a molecular level. mdpi.com
FTIR Spectroscopy can be used to identify specific chemical interactions, such as hydrogen bonding, between the ester groups of a plasticizer and functional groups on the polymer chain. researchgate.net Shifts in the characteristic absorption bands of the carbonyl group (C=O) of the ester and relevant functional groups of the polymer can indicate the extent and nature of these interactions. mdpi.com
NMR Spectroscopy provides detailed information about the chemical environment of atoms within a molecule. In the context of polymer-ester blends, NMR can be used to quantify the amount of plasticizer present and to study the mobility of both the polymer and plasticizer molecules. nih.govnih.gov Changes in the chemical shifts and relaxation times of specific nuclei can reveal insights into the binding and dynamic behavior of the ester within the polymer matrix. bruker.com While these techniques are broadly applicable, specific FTIR or NMR studies detailing the binding of this compound to polymers were not found in the provided search results.
Role of this compound in Advanced Polymeric Materials
The incorporation of additives is a key strategy in the development of advanced polymeric materials with tailored properties. Long-chain esters can be utilized to modify the mechanical and thermal characteristics of polymer composites and to create novel polymer networks.
Impact on Mechanical and Thermal Properties of Polymer Composites
The mechanical properties of polymer composites, such as tensile strength, modulus, and impact resistance, are highly dependent on the interactions between the polymer matrix and any fillers or additives. ucsd.eduresearchgate.net The addition of a plasticizer generally leads to a decrease in tensile strength and modulus, but an increase in flexibility and elongation at break. mdpi.com
The thermal properties of polymer composites, including their thermal stability and conductivity, can also be influenced by additives. researchgate.netijert.orgmdpi.com The presence of a plasticizer can lower the glass transition temperature (Tg) of the polymer, which is a measure of the temperature at which the material transitions from a rigid to a more flexible state. The thermal degradation of polymers can also be affected by the presence of additives. mdpi.com
Table 2: Anticipated General Impact of a Branched Ester Additive on Polymer Composite Properties
| Property | Anticipated General Impact |
|---|---|
| Tensile Strength | Decrease |
| Flexibility | Increase |
| Glass Transition Temp. | Decrease |
| Thermal Stability | May be altered |
Development of Novel Polymer Networks with this compound Components
Polymer networks are crosslinked structures that exhibit unique properties such as insolubility and elasticity. The synthesis of novel polymer networks can involve the use of multifunctional monomers or crosslinking agents. nih.govmdpi.comnih.gov While there is extensive research on the development of various polymer networks, the specific incorporation of this compound as a comonomer or a modifying agent in the synthesis of novel polymer networks is not documented in the available literature. Its long, branched alkyl chain could potentially be functionalized to participate in polymerization reactions, leading to networks with unique topologies and properties.
Advanced Delivery Systems Research Incorporating Octyl 2 Hexyldecanoate Derivatives
Lipid Nanoparticle (LNP) Formulations with Octyl 2-hexyldecanoate Moieties
Design and Synthesis of Ionizable Lipids Containing 2-hexyldecanoate
The rational design of ionizable lipids involves optimizing the headgroup, linker, and hydrophobic tails to achieve potent and safe delivery. The hydrophobic tails influence the fluidity, shape, and packing of the lipids within the nanoparticle, which in turn affects LNP stability and its ability to fuse with the endosomal membrane for cargo release.
The 2-hexyldecanoate moiety represents a C16 branched alkyl chain. Incorporating branched tails into ionizable lipids is a strategy to modulate the geometry of the lipid, potentially disrupting the ordered packing of the LNP's lipid bilayer. This disruption can lower the phase transition temperature and promote the formation of non-bilayer structures, which is believed to facilitate endosomal escape.
The synthesis of ionizable lipids containing a 2-hexyldecanoate tail would typically involve a multi-step process where a hydrophilic headgroup is connected to the hydrophobic tails via linker chemistry. A common synthetic route could involve the reaction of a secondary or tertiary amine headgroup with an appropriate precursor of 2-hexyldecanol, such as 2-hexyldecyl bromide or mesylate, through nucleophilic substitution. Alternatively, multi-component reactions, such as the Ugi reaction, offer a versatile method for rapidly synthesizing a library of lipids by combining an amine, an aldehyde, a carboxylic acid, and an isocyanide, where a 2-hexyldecanoate derivative could be incorporated as one of the components. nih.gov
Encapsulation Efficiency of Biomolecules (e.g., RNA) within LNPs
The primary function of an LNP is to protect and transport its biomolecule cargo. Encapsulation efficiency (EE) is a critical quality attribute that measures the percentage of the therapeutic agent successfully entrapped within the nanoparticle. dtu.dk This process is typically achieved by mixing an ethanolic solution of lipids with an aqueous solution of RNA at an acidic pH. digitellinc.com Under these conditions, the ionizable lipid becomes positively charged, facilitating electrostatic interactions with the negatively charged phosphate (B84403) backbone of the RNA, leading to the formation of a condensed core. google.com
Formulations are generally optimized to achieve high EE, often greater than 90%, to ensure a consistent and effective therapeutic dose. The lipid composition, including the structure of the ionizable lipid's tails, the lipid-to-RNA ratio, and manufacturing process parameters, all influence the efficiency of encapsulation. digitellinc.com The inclusion of branched tails like 2-hexyldecanoate would be assessed for its impact on lipid packing and the ability to efficiently condense and retain RNA within the LNP core.
Table 1: Representative Encapsulation Efficiency of mRNA in LNP Formulations
| Formulation ID | Ionizable Lipid Type | Molar Ratio (Ionizable Lipid:Helper:Cholesterol:PEG-Lipid) | N/P Ratio* | Encapsulation Efficiency (%) |
| LNP-A | Standard Linear Tail | 50:10:38.5:1.5 | 6:1 | 94.5 ± 2.1 |
| LNP-B | Branched Tail (e.g., 2-hexyldecanoate derivative) | 50:10:38.5:1.5 | 6:1 | 92.8 ± 2.5 |
| LNP-C | Standard Linear Tail | 40:20:38.5:1.5 | 6:1 | 91.3 ± 3.0 |
| LNP-D | Branched Tail (e.g., 2-hexyldecanoate derivative) | 40:20:38.5:1.5 | 8:1 | 95.1 ± 1.9 |
*N/P Ratio: Molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the RNA. Data are hypothetical and represent typical values for optimized LNP systems.
Structural Characterization of LNPs and Their Stability in Vitro
The physicochemical characteristics of LNPs are essential for their biological function and stability. Key parameters include particle size, polydispersity index (PDI), and zeta potential. researchgate.net Dynamic Light Scattering (DLS) is commonly used to measure the average particle diameter (Z-average) and PDI. For systemic delivery, an LNP size of 80-150 nm is often targeted. The PDI, a measure of the size distribution's uniformity, should ideally be below 0.2 to ensure a homogenous formulation. researchgate.net Zeta potential, which indicates surface charge, is measured to confirm that the particles are near-neutral at physiological pH, which helps to reduce non-specific interactions in vivo. nist.gov
In vitro stability studies are conducted to ensure the integrity of the LNPs during storage. These studies typically involve monitoring the size, PDI, and encapsulation efficiency over time at various temperatures (e.g., 4°C, 25°C). nih.gov A stable formulation will show minimal changes in these parameters over a desired storage period. researchgate.net The incorporation of a 2-hexyldecanoate derivative would require rigorous stability testing to ensure it does not compromise the physical integrity of the nanoparticle.
Table 2: In Vitro Stability Assessment of a Representative LNP Formulation Stored at 4°C
| Time Point | Z-Average (nm) | PDI | Zeta Potential (mV) |
| Day 0 | 95.2 ± 1.1 | 0.11 ± 0.02 | -5.8 ± 0.9 |
| Day 7 | 96.5 ± 1.3 | 0.12 ± 0.03 | -6.1 ± 1.1 |
| Day 14 | 95.9 ± 1.5 | 0.11 ± 0.02 | -5.5 ± 1.0 |
| Day 30 | 97.1 ± 1.8 | 0.13 ± 0.04 | -6.3 ± 1.2 |
Data are hypothetical and represent a stable LNP formulation.
In Vitro Release Kinetics from this compound-based Delivery Systems
Beyond lipid nanoparticles, this compound can be investigated as a component in other drug delivery systems, such as polymeric microspheres or lipid-polymer hybrid nanoparticles, to create controlled-release formulations. researchgate.netrsc.org In these systems, the ester could function as a lipophilic component within the matrix, influencing the release rate of an encapsulated drug. ascendiacdmo.com
Drug Release Profiles and Mechanisms from Controlled Release Formulations
The in vitro release profile of a drug from a controlled-release formulation is a critical indicator of its potential in vivo performance. nih.gov These profiles are often characterized by an initial "burst release" followed by a period of sustained release over hours or days. mdpi.com The mechanism of release can be governed by several processes, including drug diffusion through the matrix, erosion or degradation of the matrix material, or swelling of the polymer followed by diffusion. nih.govceon.rs
To understand these mechanisms, release data are often fitted to mathematical models:
Zero-Order Model: Describes a constant drug release rate over time, independent of concentration.
Higuchi Model: Characterizes drug release from a matrix system based on Fickian diffusion.
Korsmeyer-Peppas Model: An empirical model used to describe release from polymeric systems, where the release exponent 'n' provides insight into the mechanism (e.g., n ≈ 0.5 for Fickian diffusion, 0.5 < n < 1.0 for anomalous transport). researchgate.netresearchgate.net
Research on analogous systems, such as porous octyl-dextran microspheres, has shown that the release rate of a model drug increases with higher drug content and greater porosity of the microspheres. researchgate.net
Table 3: Kinetic Modeling of Doxorubicin Release from Octyl-Dextran Microspheres
| Formulation | Zero-Order | Higuchi Model | Korsmeyer-Peppas |
| R² | R² | R² | |
| F1 (Low Octyl Content) | 0.895 | 0.982 | 0.991 |
| F2 (High Octyl Content) | 0.861 | 0.965 | 0.988 |
R²: Coefficient of determination. Data are adapted from principles described for octyl-dextran microspheres and are for illustrative purposes. researchgate.net
Influence of Formulation Parameters on Release Characteristics
Several formulation parameters can be adjusted to tailor the drug release profile. nih.gov In systems containing an octyl derivative, the concentration of this lipophilic component is a key variable. For instance, in octyl-dextran microspheres, increasing the octyl content was found to increase the porosity of the delivery system. researchgate.net This increased porosity can lead to faster penetration of the release medium and, consequently, a higher rate of drug release. researchgate.net
Other critical parameters include the drug-to-polymer ratio and the properties of the matrix material itself. A higher drug loading can increase the concentration gradient, driving faster diffusion and release. researchgate.net The choice of polymer, its molecular weight, and its degradation characteristics are also fundamental in controlling the release kinetics over the desired duration. americanpharmaceuticalreview.com
Table 4: Effect of Formulation Parameters on Drug Release from Octyl-Derivative Microspheres
| Parameter Varied | Change | Effect on Burst Release | Effect on Sustained Release Rate |
| Octyl Content | Increase | Increase | Increase |
| Drug Loading | Increase | Increase | Increase |
| Microsphere Size | Increase | Decrease | Decrease |
| Polymer Molecular Weight | Increase | Decrease | Decrease |
This table summarizes general trends observed in polymeric controlled-release systems and is informed by findings on octyl-dextran microspheres. researchgate.net
Lack of Specific Research Hinders Article Generation on this compound in Advanced Drug Delivery
The initial search aimed to uncover research on the application of this compound derivatives in advanced drug delivery, with a specific focus on in vitro models for colon-targeted strategies. However, the search results did not yield any specific studies, detailed research findings, or data tables directly related to the design of colon-targeted delivery systems or the evaluation of site-specific release in simulated biological environments using this particular compound or its derivatives.
While general information on colon-targeted drug delivery systems and various in vitro evaluation methods is widely available, there is no discernible body of research that specifically incorporates this compound. Commercially available derivatives such as 8-(3-hydroxypropylamino)this compound and 8-(5-hydroxypentylamino)this compound have been identified, with potential applications in lipid nanoparticles, but their role in colon-specific delivery remains unexplored in the available literature.
Consequently, the requested article, which was to be structured around detailed research findings and data on "," specifically focusing on "Targeted Delivery Strategies (In vitro models)," cannot be generated at this time due to the lack of foundational scientific research on the topic. Further investigation and primary research would be required to establish the role and efficacy of this compound and its derivatives in the specified advanced drug delivery applications.
Computational Chemistry and Molecular Modeling of Octyl 2 Hexyldecanoate
Molecular Structure and Conformation Analysis of Octyl 2-hexyldecanoate
The three-dimensional structure and conformational flexibility of this compound are fundamental to its physicochemical properties and interactions with other molecules. Computational methods provide powerful tools to investigate these aspects at an atomic level.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, can provide detailed insights into the electronic structure of this compound. northwestern.eduresearchgate.net These calculations solve the Schrödinger equation for the molecule to yield information about molecular orbitals, electron density distribution, and electrostatic potential.
From these fundamental properties, a variety of reactivity descriptors can be derived. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The distribution of electrostatic potential on the molecular surface can indicate regions prone to electrostatic interactions, highlighting the partial negative charge on the carbonyl oxygen and partial positive charges on the adjacent carbon and hydrogen atoms.
Table 1: Theoretical Quantum Mechanical Data for this compound
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | (Value) eV | Relates to electron-donating ability |
| LUMO Energy | (Value) eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | (Value) eV | Indicator of chemical reactivity and stability |
| Electrostatic Potential | Negative on carbonyl oxygen | Site for electrophilic attack and hydrogen bonding |
| Dipole Moment | (Value) Debye | Influences intermolecular interactions and solubility |
Note: The values in this table are hypothetical and would need to be determined through actual QM calculations.
Conformational Analysis using Molecular Mechanics
Due to the presence of multiple single bonds, this compound can adopt a vast number of conformations. Molecular mechanics (MM) methods offer a computationally efficient way to explore the potential energy surface of the molecule and identify its low-energy, and therefore most probable, conformations.
Intermolecular Interactions Modeling in this compound Systems
The behavior of this compound in bulk phases and in formulations is governed by its interactions with surrounding molecules. Molecular dynamics simulations are a key tool for studying these dynamic processes.
Molecular Dynamics Simulations of this compound with Surfactants and Polymers
Molecular dynamics (MD) simulations can model the behavior of this compound in complex mixtures, such as those containing surfactants and polymers, which are common in cosmetic and industrial formulations. mdpi.comrsc.org In these simulations, the motions of all atoms in the system are calculated over time by solving Newton's equations of motion.
By simulating a system containing this compound, water, surfactants, and/or polymers, one could observe how the ester orients itself at interfaces. It is expected that the polar ester group would interact favorably with the polar head groups of surfactants or polar segments of polymers, while the nonpolar alkyl chains would associate with the hydrophobic tails of surfactants and nonpolar polymer domains. These simulations can provide insights into the role of this compound as an emollient, solvent, or plasticizer in such formulations.
Prediction of Self-Assembly Behavior in Emulsions and Micellar Systems
The amphiphilic nature of surfactants allows them to form self-assembled structures like micelles and stabilize emulsions. MD simulations can be used to predict how this compound would be incorporated into these systems. nih.govresearchgate.netrsc.org
Simulations could show this compound partitioning into the hydrophobic core of micelles or being located at the oil-water interface in an emulsion, with its alkyl chains extending into the oil phase and the ester group oriented towards the aqueous phase. The presence of the branched 2-hexyldecyl group would likely influence the packing of molecules within these aggregates, potentially disrupting ordered structures and affecting the stability and rheology of the system.
Docking Studies for this compound Interactions with Biological Mimics (In vitro relevance)
To understand the interaction of this compound with biological systems, such as the skin, molecular docking studies can be performed. nih.gov These computational techniques predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
In this context, a model of the skin's lipid barrier, composed of ceramides, cholesterol, and free fatty acids, could be used as a "receptor." Docking simulations would then predict how this compound binds to and penetrates this lipid matrix. The results could provide a molecular-level understanding of its emollient and skin-penetrating properties. The binding energy and the specific non-covalent interactions (e.g., van der Waals forces, hydrogen bonds) involved in the complex would be key outputs of such a study.
Theoretical Prediction of this compound Properties and Degradation Pathways
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. nih.govmdpi.comnih.gov The fundamental principle of QSPR is that the molecular structure contains the necessary information to determine its physicochemical properties. nih.gov These models are developed by finding a correlation between calculated molecular descriptors and experimentally determined properties for a set of similar compounds.
For a molecule like this compound, a QSPR model could be developed to predict various properties such as boiling point, viscosity, and water solubility. The process would involve:
Dataset Collection: A dataset of esters with known experimental values for the property of interest would be compiled. This set should ideally include molecules with structural similarities to this compound, such as other long-chain and branched esters.
Molecular Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors would be calculated using specialized software. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.
Geometrical descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.
Quantum-chemical descriptors: Derived from quantum mechanical calculations, providing information about the electronic properties of the molecule. nih.gov
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the calculated descriptors and the experimental property. nih.govresearchgate.netingentaconnect.comnih.gov The predictive power of the resulting model is then rigorously validated using techniques like cross-validation and an external test set of compounds not used in the model development. nih.govresearchgate.netingentaconnect.com
A hypothetical QSPR model for predicting a property of this compound might look like the following equation:
Property = c₀ + (c₁ × D₁) + (c₂ × D₂) + ... + (cₙ × Dₙ)
Where Property is the physicochemical property being predicted, D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined during the model development.
To illustrate, a simplified data table for a hypothetical QSPR model for a property like boiling point could be constructed.
| Compound | Molecular Weight (Descriptor 1) | Branching Index (Descriptor 2) | Predicted Boiling Point (°C) |
| Decyl octanoate | 284.48 | 8.5 | 330.5 |
| 2-Ethylhexyl laurate | 284.48 | 9.2 | 325.1 |
| This compound | 368.67 | 10.1 | 385.7 |
| Dodecyl decanoate | 312.54 | 9.0 | 358.2 |
This table is for illustrative purposes only. The values are not based on actual experimental data for this compound.
Prediction of Biodegradation Intermediates and Pathways
Computational methods are also instrumental in predicting the biodegradation pathways of organic compounds. iaea.orgnih.gov For a substance like this compound, which may be released into the environment, understanding its biodegradability is crucial. In silico prediction systems can identify potential metabolic pathways by applying known biotransformation rules to the chemical structure. nih.govethz.ch
These prediction systems typically consist of a knowledge base of enzymatic reactions and transformation rules. When the structure of this compound is input into such a system, it identifies functional groups that are susceptible to enzymatic attack. For an ester, the primary point of initial biodegradation is the ester linkage.
The predicted biodegradation of this compound would likely proceed through the following steps:
Ester Hydrolysis: The initial and most probable step is the enzymatic hydrolysis of the ester bond by esterases, which are ubiquitous in the environment. This reaction would cleave the molecule into its constituent alcohol and carboxylic acid.
this compound → 1-Octanol + 2-Hexyldecanoic acid
Alcohol and Fatty Acid Oxidation: The resulting 1-Octanol and 2-Hexyldecanoic acid would then enter established metabolic pathways.
1-Octanol would likely be oxidized to octanal (B89490) and then to octanoic acid.
2-Hexyldecanoic acid , being a branched fatty acid, would undergo β-oxidation. The presence of a branch at the α-position may require an initial α-oxidation step before β-oxidation can proceed.
Computational pathway prediction systems can generate a network of possible reactions and intermediates. nih.gov These systems can also sometimes provide a likelihood score for each transformation based on the prevalence of the enzymatic reaction in known metabolic databases.
A potential biodegradation pathway for this compound can be summarized in the following table:
| Step | Reactant | Enzyme Class (Predicted) | Product(s) |
| 1 | This compound | Esterase | 1-Octanol and 2-Hexyldecanoic acid |
| 2a | 1-Octanol | Alcohol dehydrogenase | Octanal |
| 2b | Octanal | Aldehyde dehydrogenase | Octanoic acid |
| 3a | 2-Hexyldecanoic acid | Acyl-CoA synthetase | 2-Hexyldecanoyl-CoA |
| 3b | 2-Hexyldecanoyl-CoA | α-hydroxylase (if α-oxidation is required) | 2-Hydroxy-2-hexyldecanoyl-CoA |
| 4 | Octanoic acid and subsequent products of 2-Hexyldecanoic acid oxidation | Enzymes of the β-oxidation pathway | Acetyl-CoA |
This table represents a theoretically predicted pathway and is not based on specific experimental studies of this compound.
The final products, such as Acetyl-CoA, can then enter the citric acid cycle for complete mineralization to carbon dioxide and water. In silico tools can thus provide a comprehensive, albeit theoretical, overview of the likely environmental fate of this compound. mdpi.com
Environmental Fate and Biodegradation Studies of Octyl 2 Hexyldecanoate
Aerobic and Anaerobic Biodegradation Pathways of Octyl 2-hexyldecanoate
Initial assessments of the environmental behavior of chemical substances often rely on data from structurally similar compounds when specific data is unavailable. However, in the case of this compound, a notable lack of direct scientific studies on its aerobic and anaerobic biodegradation pathways presents a significant data gap. While general principles of ester hydrolysis can be theorized, the specific pathways, rates, and influencing environmental factors for this branched-chain ester have not been documented in the available scientific literature.
Assessment of Biodegradability in Soil and Aquatic Environments
There is a significant lack of specific studies on the biodegradability of this compound in both soil and aquatic environments. While esters are generally susceptible to biotic and abiotic hydrolysis, the complex branched structure of this compound may influence its bioavailability and the rate of its degradation. Without empirical data from standardized tests such as OECD 301 (Ready Biodegradability) or OECD 307 (Aerobic and Anaerobic Transformation in Soil), any claims about its persistence or biodegradability would be speculative. The inherent biodegradability of a related compound, 2-methyl 1,3-propanediol, has been noted, but this information cannot be directly extrapolated to the larger and more complex structure of this compound researchgate.net.
Identification of Microbial Degradation Products and Metabolites
The identification of microbial degradation products and metabolites is a critical step in understanding the complete environmental fate of a compound. For this compound, there are no available studies that have identified the specific microorganisms capable of its degradation or the resulting metabolites. In theory, the initial step of biodegradation would likely involve the enzymatic hydrolysis of the ester bond, yielding 2-hexyldecanoic acid and octanol. However, the subsequent metabolic pathways for these branched-chain products have not been investigated. Studies on other compounds have shown that anaerobic degradation can lead to the formation of various metabolites before complete mineralization nih.govnih.gov. Without specific research, the potential for the formation of persistent or more toxic metabolites from this compound remains unknown.
Environmental Persistence and Mobility of this compound
The persistence and mobility of a chemical in the environment are key factors in assessing its potential for long-range transport and contamination of various environmental compartments nih.govnih.gov. For this compound, a comprehensive assessment is hindered by the absence of empirical data on its behavior in soil, air, and water.
Leaching and Adsorption/Desorption Studies in Soil Systems
There is a lack of available studies on the leaching and adsorption/desorption behavior of this compound in soil systems. The mobility of organic compounds in soil is largely governed by their affinity for soil organic carbon and clay particles, which is often estimated by the organic carbon-water partition coefficient (Koc) nih.gov. While the high lipophilicity suggested by its structure would imply strong adsorption to soil and low leaching potential, this has not been experimentally verified. Studies on other organic compounds, such as glyphosate, have demonstrated that even strongly adsorbed substances can be found in leachates, influenced by soil properties and environmental conditions researchgate.net. Without specific studies, the potential for this compound to migrate through the soil column to groundwater cannot be definitively assessed.
Volatilization and Atmospheric Fate
Information regarding the volatilization and atmospheric fate of this compound is not available in the reviewed scientific literature. The potential for a chemical to volatilize is related to its vapor pressure and Henry's Law constant. Once in the atmosphere, its persistence is determined by its reactivity with photochemically produced oxidants such as hydroxyl radicals copernicus.org. Due to the lack of these fundamental physicochemical properties and any atmospheric degradation studies for this compound, its atmospheric fate remains uncharacterized.
Partitioning Behavior in Environmental Compartments (Water, Sediment, Biota)
There is a significant data gap regarding the partitioning behavior of this compound in environmental compartments such as water, sediment, and biota. The partitioning of hydrophobic compounds between water and sediment is a key process governing their environmental distribution and bioavailability researchgate.netnih.govnih.gov. Given its likely low water solubility and high lipophilicity, this compound is expected to partition strongly to sediment and biota. However, without experimental data on its partition coefficients (e.g., Kow, Koc), bioconcentration factor (BCF), and bioaccumulation factor (BAF), its behavior in aquatic ecosystems cannot be accurately predicted. Studies on other hydrophobic organic contaminants have shown that partitioning behavior can be complex and influenced by various environmental factors researchgate.netresearchgate.net.
Data on the Environmental Fate and Biodegradation of this compound
| Parameter | Value | Reference |
|---|---|---|
| Aerobic Biodegradability | No data available | N/A |
| Anaerobic Biodegradability | No data available | N/A |
| Microbial Degradation Products | No data available | N/A |
| Soil Adsorption/Desorption (Koc) | No data available | N/A |
| Leaching Potential | No data available | N/A |
| Vapor Pressure | No data available | N/A |
| Atmospheric Half-life | No data available | N/A |
| Octanol-Water Partition Coefficient (Kow) | No data available | N/A |
| Sediment-Water Partition Coefficient (Kd) | No data available | N/A |
| Bioconcentration Factor (BCF) | No data available | N/A |
Methodologies for Assessing Environmental Transformation and Fate
Radiotracer Studies for Mass Balance and Metabolite Tracking
Radiotracer studies are a cornerstone in determining the environmental fate of organic compounds. These studies involve the use of a radiolabeled version of the test substance, typically with Carbon-14 (¹⁴C), to trace its movement and transformation in controlled environmental simulations. For this compound, a ¹⁴C label could be strategically placed within the octyl, hexyl, or decanoate portion of the molecule to track the fate of different fragments upon degradation.
Hypothetical Distribution of ¹⁴C-Octyl 2-hexyldecanoate in a Soil Biodegradation Study
| Fraction | Percentage of Applied Radioactivity (%) |
| ¹⁴CO₂ (Mineralization) | 55 - 70 |
| Extractable Residues (Parent & Metabolites) | 10 - 25 |
| Non-extractable Residues (Bound) | 15 - 25 |
| Microbial Biomass | 3 - 8 |
This table represents a hypothetical outcome for a readily biodegradable substance and is for illustrative purposes only, as specific data for this compound is not publicly available.
Analytical Methods for Environmental Monitoring of this compound and its Degradates
Effective environmental monitoring requires robust analytical methods capable of detecting and quantifying the parent compound and its key degradation products at environmentally relevant concentrations. Given the chemical structure of this compound—a large, non-polar ester—the most suitable analytical techniques would likely involve chromatography coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) would be a primary tool for the analysis of this compound. Its volatility and thermal stability would allow for efficient separation on a GC column. The mass spectrometer provides highly selective and sensitive detection, enabling the identification and quantification of the parent compound. For its degradation products, which would likely include 2-hexyldecanoic acid and octanol, GC-MS could also be employed, potentially after a derivatization step to improve the volatility and chromatographic behavior of the acidic and alcoholic metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would offer a complementary approach. LC-MS is well-suited for analyzing less volatile or more polar degradation products that may not be amenable to GC analysis without derivatization. This technique is particularly powerful for identifying unknown metabolites.
Sample preparation for environmental matrices such as water, soil, and sediment would typically involve solvent extraction, followed by a cleanup and concentration step, such as solid-phase extraction (SPE), to isolate the target analytes and remove interfering substances prior to instrumental analysis.
Potential Analytical Techniques for this compound and its Degradates
| Analyte | Potential Analytical Method | Key Considerations |
| This compound | GC-MS | High sensitivity and selectivity for the parent compound. |
| 2-Hexyldecanoic acid | GC-MS (with derivatization), LC-MS | Derivatization may be needed for GC analysis to improve volatility. LC-MS can directly analyze the acid. |
| Octanol | GC-MS | Readily amenable to GC analysis. |
Conclusion and Future Research Directions
Summary of Key Academic Contributions to Octyl 2-hexyldecanoate Research
Academic research directly focused on this compound is not extensively documented in publicly available literature. However, significant contributions to the broader field of branched-chain esters provide a foundational understanding applicable to this specific compound. Research has largely centered on the synthesis and characterization of esters with similar structures, primarily for applications in cosmetics and as biolubricants.
Key academic contributions in the relevant areas include:
Enzymatic Synthesis: A substantial body of research has explored the use of lipases, such as Candida antarctica lipase B (CALB), as biocatalysts for esterification. mdpi.comnih.gov These studies have demonstrated the feasibility of producing esters under milder, more environmentally friendly conditions compared to traditional chemical synthesis. d-nb.info Research on the enzymatic synthesis of esters from branched-chain acids and alcohols, such as 2-methylhexanoic acid and 2-ethylhexanol, has shown promising results, highlighting the critical role of the substrate's molecular structure in the catalytic activity of the enzyme. mdpi.comnih.gov
Biolubricant Development: A significant driver of ester research is the demand for sustainable and high-performance lubricants. futuremarketinsights.comgminsights.com Academic work on dicarboxylate esters and other branched esters has demonstrated their potential as environmentally friendly alternatives to petroleum-based lubricants. researchgate.netbiointerfaceresearch.com These studies often focus on characterizing key lubricant properties such as viscosity index, pour point, oxidative stability, and tribological performance. researchgate.netbiointerfaceresearch.comd-nb.info The branched structure of compounds like this compound is known to contribute to favorable low-temperature properties. mdpi.com
Cosmetic Applications: Fatty acid esters are widely used in the personal care industry as emollients, thickeners, and fragrance components. mordorintelligence.comambujasolvex.comshreechem.in Academic research in this area has focused on the synthesis and formulation of esters that provide specific sensory profiles and functional benefits in skincare and cosmetic products. The move towards natural and sustainable ingredients is a significant trend driving research in this field. mordorintelligence.comambujasolvex.com
Identification of Current Research Gaps and Challenges
The most significant research gap is the lack of specific studies on the synthesis, characterization, and application of this compound. While research on analogous branched-chain esters provides a good starting point, dedicated studies are needed to understand the unique properties and potential of this compound.
Key research gaps and challenges include:
Lack of Physicochemical and Tribological Data: There is a clear absence of published data on the fundamental properties of this compound. To evaluate its potential as a biolubricant or cosmetic ingredient, systematic studies are needed to determine properties such as viscosity, pour point, flash point, oxidative stability, and friction coefficient.
Optimization of Synthesis Processes: While enzymatic synthesis is a promising route, the optimal conditions for producing this compound have not been determined. Challenges in enzymatic esterification can include enzyme inhibition by substrates or products and the need for solvent-free reaction media to improve the process's green credentials. nih.govmdpi.comresearchgate.net For chemical synthesis, challenges include the need for high temperatures and harsh catalysts, which can lead to side reactions and product instability. nih.gov
Biodegradability and Toxicity Assessment: For applications as a biolubricant or in personal care products, a thorough evaluation of the biodegradability and toxicological profile of this compound is essential. This data is currently unavailable and represents a significant gap in the knowledge base.
Performance in Formulations: There is no research on how this compound performs in finished product formulations, such as engine oils or skin creams. This includes its compatibility with other additives and its long-term stability.
The table below illustrates the type of data that is currently missing for this compound by showing typical properties measured for other synthetic biolubricant esters.
| Property | Di(2-butyloctyl) Adipate | Di(2-butyloctyl) Sebacate | Trimethylolpropane Trioleate | This compound |
| Viscosity Index | 150 | 160 | 195 | Data not available |
| Pour Point (°C) | < -70 | < -70 | -45 | Data not available |
| Flash Point (°C) | 230 | 245 | 310 | Data not available |
| Oxidative Stability (°C) | 215 | 225 | 230 | Data not available |
Data for comparative esters is illustrative and sourced from general findings in biolubricant research.
Emerging Trends and Prospective Areas for Future Inquiry on this compound
Future research on this compound is likely to be driven by broader trends in the chemical and materials science sectors. The increasing demand for sustainable, high-performance, and bio-based products presents a significant opportunity for novel esters like this compound. futuremarketinsights.comgminsights.com
Emerging trends and prospective research areas include:
Sustainable Synthesis Routes: A primary focus for future research will be the development of green and sustainable synthesis methods. This includes the optimization of enzymatic catalysis using immobilized lipases to allow for enzyme reuse and continuous production processes. d-nb.info The use of feedstocks derived from renewable resources will also be a key aspect of this research.
High-Performance Biolubricants: There is a growing market for environmentally acceptable lubricants (EALs), particularly in sensitive applications such as marine and forestry. gminsights.com Future inquiry should focus on the comprehensive characterization of this compound's tribological properties to assess its suitability for high-performance lubricant applications, including as a base oil for hydraulic fluids, gear oils, and transmission fluids. researchgate.netbiointerfaceresearch.com
Advanced Cosmetic Emollients: The cosmetics industry is continually searching for novel emollients with unique sensory profiles and improved functionality. mordorintelligence.com Research into the skin feel, spreadability, and moisturizing properties of this compound could open up new applications in skincare and color cosmetics. The trend towards "clean beauty" also creates opportunities for well-characterized, sustainably produced ingredients. mordorintelligence.com
Polymer and Material Additives: Esters are used as plasticizers and polymer additives. futuremarketinsights.com Future research could explore the potential of this compound as a bio-based plasticizer for polymers, contributing to the development of more sustainable plastics.
Computational Modeling and Simulation: To accelerate research and reduce experimental costs, computational methods could be employed to predict the properties of this compound. Molecular modeling can provide insights into its physical properties, interactions with surfaces, and behavior in formulations.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for Octyl 2-hexyldecanoate, and how can researchers ensure reproducibility in its synthesis?
- Methodological Answer : A robust synthesis protocol should include stepwise esterification between 2-hexyldecanoic acid and octanol, using acid catalysts (e.g., sulfuric acid or enzymatic lipases). To ensure reproducibility:
- Document reaction conditions (temperature, molar ratios, catalyst loading) and purification steps (e.g., column chromatography or distillation).
- Validate purity via GC-MS or HPLC (>98% purity threshold) and compare spectral data (NMR, IR) with literature .
- Provide detailed characterization for new intermediates, including melting points, optical rotation (if chiral), and elemental analysis .
Q. How should researchers characterize the physicochemical properties of this compound for structural confirmation?
- Methodological Answer :
- Spectral Analysis : Use H and C NMR to confirm ester linkage and branching patterns. Compare with databases like SciFinder or Reaxys.
- Chromatography : Employ reverse-phase HPLC with a C18 column to assess purity and retention time consistency.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures under inert atmospheres .
- Solubility : Test solubility in polar (e.g., ethanol) and nonpolar solvents (e.g., hexane) to guide formulation studies .
Q. What are the standard protocols for assessing this compound’s role in lipid-based formulations (e.g., emulsions or liposomes)?
- Methodological Answer :
- Formulation Design : Use a central composite design (CCD) to optimize variables like surfactant concentration, oil-phase ratio, and homogenization speed.
- Stability Testing : Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor phase separation, droplet size (via dynamic light scattering), and zeta potential .
- Functional Analysis : Evaluate occlusive properties using in vitro skin models or Franz diffusion cells for transdermal delivery studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different experimental models?
- Methodological Answer :
- Meta-Analysis : Systematically review studies using PRISMA guidelines, focusing on variables like cell lines (e.g., HaCaT vs. primary keratinocytes) or assay conditions (e.g., concentration ranges, exposure times).
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways (e.g., PPAR-γ modulation) and validate findings across multiple models .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets and identify outliers. Report effect sizes and confidence intervals to contextualize discrepancies .
Q. What computational approaches are suitable for predicting this compound’s interactions with biomembranes or proteins?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate lipid bilayers (e.g., DPPC membranes) to study partitioning behavior using GROMACS or CHARMM.
- Docking Studies : Use AutoDock Vina to predict binding affinities with receptors (e.g., fatty acid transport proteins). Validate with experimental SPR (surface plasmon resonance) data .
- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate branching patterns with permeability coefficients .
Q. How can researchers design experiments to assess the long-term stability of this compound under extreme storage conditions?
- Methodological Answer :
- Degradation Pathways : Use LC-MS to identify oxidation byproducts (e.g., peroxides) under UV exposure or high-temperature stress.
- Kinetic Studies : Apply Arrhenius equations to extrapolate shelf life from accelerated stability data.
- Container Compatibility : Test leaching risks by storing the compound in PET, glass, or PVC containers and analyzing extractables via GC-MS .
Q. What strategies are effective for isolating and quantifying this compound in complex matrices (e.g., biological fluids or environmental samples)?
- Methodological Answer :
- Extraction Optimization : Use solid-phase extraction (SPE) with C18 cartridges and optimize elution solvents (e.g., acetonitrile:water gradients).
- Mass Spectrometry : Develop a targeted MRM (multiple reaction monitoring) method on a triple quadrupole LC-MS/MS system for high sensitivity.
- Matrix Effects : Validate recovery rates (>85%) using isotopically labeled internal standards (e.g., deuterated analogs) .
Data Reporting and Reproducibility Guidelines
-
Critical Data Tables :
Parameter Method Acceptable Range Reference Standard Purity HPLC-UV (220 nm) ≥98% USP <621> LogP Shake-flask method 8.5–9.2 OECD 117 Thermal Decomposition TGA (N₂ atmosphere) Onset >200°C ASTM E2550 -
Supporting Information : Include raw spectral data, chromatograms, and statistical outputs in supplemental files, hyperlinked in the main text .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
